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SPSB2-iNOS inhibitory cyclic peptide-2

Redox stability Intracellular peptide stability Disulfide reduction liability

Disulfide-bridged SPSB2-iNOS inhibitors degrade rapidly in reducing cytoplasmic environments, compromising cellular studies. CP2 (cyclo{WDINNN-βAla}, MW 827.8) is a lactam-bridged cyclic heptapeptide resistant to both reducing (5 mM TCEP) and oxidizing (10 mM H₂O₂) conditions. - Binds SPSB2 with KD 21 nM; validated displacement of endogenous iNOS in BMDM lysates - High-resolution co-crystal structure with human SPSB2 (PDB 6DN6, 1.59 Å) - Scaffold supports fluorescent, biotin, PEG, or CPP conjugates for cytoplasmic delivery

Molecular Formula C36H49N11O12
Molecular Weight 827.8 g/mol
Cat. No. B15612114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSPSB2-iNOS inhibitory cyclic peptide-2
Molecular FormulaC36H49N11O12
Molecular Weight827.8 g/mol
Structural Identifiers
InChIInChI=1S/C36H49N11O12/c1-3-16(2)30-36(59)46-23(13-27(39)50)34(57)44-22(12-26(38)49)33(56)43-21(11-25(37)48)31(54)40-9-8-28(51)42-20(10-17-15-41-19-7-5-4-6-18(17)19)32(55)45-24(14-29(52)53)35(58)47-30/h4-7,15-16,20-24,30,41H,3,8-14H2,1-2H3,(H2,37,48)(H2,38,49)(H2,39,50)(H,40,54)(H,42,51)(H,43,56)(H,44,57)(H,45,55)(H,46,59)(H,47,58)(H,52,53)/t16-,20-,21-,22-,23-,24-,30-/m0/s1
InChIKeyJIDUZMAPSWLXNK-ONRVRZRNSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CP2: SPSB2-iNOS Inhibitor Overview


SPSB2-iNOS inhibitory cyclic peptide-2 (Compound CP2, CAS 1989528-33-7) is a synthetic lactam-bridged cyclic heptapeptide (cyclo{WDINNN-βAla}, MW 827.8 g/mol) designed to disrupt the protein–protein interaction between SPRY domain-containing SOCS-box protein 2 (SPSB2) and inducible nitric oxide synthase (iNOS). SPSB2 is an E3 ubiquitin ligase adaptor that targets iNOS for proteasomal degradation; inhibitors of the SPSB2–iNOS interaction prolong iNOS half-life and augment cellular nitric oxide (NO) production, a strategy with potential anti-infective and anticancer applications [1]. CP2 binds the iNOS-binding site on SPSB2 with a KD of 21 nM and is distinguished from earlier disulfide-bridged analogs by its resistance to both reducing and oxidizing environments [1]. A high-resolution crystal structure of the human SPSB2–CP2 complex (PDB 6DN6, 1.59 Å) has been solved, enabling structure-guided optimization [2].

SPSB2-iNOS protein–protein interaction inhibition and iNOS stabilization studies
Compatible with reducing cytoplasmic and oxidative burst cellular environments
Co-crystal structure available for structure-guided inhibitor design

CP2 Substitution Risks


SPSB2–iNOS inhibitory peptides are not interchangeable. The original disulfide-bridged cyclic peptide (CP0/Ac-c[CVDINNNC]-NH₂, sold as SPSB2-iNOS inhibitory cyclic peptide-1) binds SPSB2 with a KD of 4.4–6 nM but is quantitatively reduced to its linear, inactive form within 15 minutes under intracellular reducing conditions (1 mM DTT, 37°C, pH 7.4), making it unsuitable for cytoplasmic applications [1]. The cystathionine analog (CP1) is reduction-resistant but undergoes >50% oxidation to a species with ~2-fold reduced affinity (KD 68 nM) after 5 hours in 10 mM H₂O₂, a concentration encountered during phagocyte oxidative bursts [2]. CP2 combines both reduction resistance and oxidative stability with a binding affinity of 21 nM, and its solved crystal structure with human SPSB2 (PDB 6DN6) provides a structural basis for rational modification that is unavailable for the disulfide-bridged progenitor [2]. Simple substitution based on nominal target engagement alone ignores these environment-specific stability and structural tractability differences critical for reproducible cellular and in vivo experimental outcomes.

CP0 (disulfide-bridged)
Reduction-labile; may not retain cyclic structure in intracellular reducing conditions, limiting sustained target engagement.
CP1 (cystathionine-bridged)
Oxidation-labile under H₂O₂; affinity loss upon oxidation may confound studies in oxidative stress models.
Structural unavailability
Lack of a human SPSB2 co-crystal structure for CP0/CP1 may hinder rational design and residue-specific modifications.

CP2 Head-to-Head Comparisons


Reduction Resistance vs. CP0

CP2 is completely resistant to reduction by tris(2-carboxyethyl)phosphine (TCEP), a potent reducing agent. In contrast, the disulfide-bridged progenitor peptide CP0 (Ac-c[CVDINNNC]-NH₂, also referred to as SPSB2-iNOS inhibitory cyclic peptide-1) is fully reduced to its linear form under identical conditions, losing its cyclic conformation and inhibitory activity [1]. This difference is critical for experiments conducted in the reducing environment of the cytoplasm.

Reduction Resistance vs. CP0
Head-to-head
CP2: no reduction (TCEP 5 mM, 30 min); CP0: 100% reduced to linear form.
Redox stability context for intracellular assays.
CP0 inactivation expected under reducing conditions; CP2 may retain activity.
Redox stability Intracellular peptide stability Disulfide reduction liability

Oxidative Stability vs. CP1

CP2 demonstrates superior oxidative stability compared to the cystathionine-bridged analog CP1. After 5 hours of exposure to 10 mM H₂O₂—a concentration representative of acute oxidative bursts in phagocytes—CP2 shows no detectable oxidation, whereas >50% of CP1 is converted to its oxidized sulfoxide form (CP1ox), which exhibits a ~2-fold drop in SPSB2 binding affinity (KD = 68 nM vs. 31 nM for parent CP1) [1]. This makes CP2 the preferred choice for experiments modeling inflammatory or infectious microenvironments with elevated reactive oxygen species.

Oxidative Stability vs. CP1
Head-to-head
CP2: 0% oxidation (H₂O₂ 10 mM, 5 h); CP1: >50% oxidized, CP1ox KD 68 nM (2-fold affinity loss).
Supports studies under oxidative stress conditions.
CP1 oxidation-linked affinity drop may confound inflammation models.
Oxidative stability H₂O₂ resistance Phagocyte oxidative burst

SPR Binding Kinetics

CP2 binds SPSB2 with a KD of 21 ± 6 nM as determined by SPR, representing an intermediate affinity between CP0 (6 ± 2 nM) and CP1 (31 ± 7 nM). The ~3.5-fold lower affinity of CP2 versus CP0 is accompanied by a distinct kinetic signature: CP2 exhibits a faster dissociation rate (koff ≈ 0.043 s⁻¹) compared to CP0 (koff ≈ 0.020 s⁻¹), while maintaining a comparable association rate (kon ≈ 2.63 × 10⁶ M⁻¹s⁻¹ vs. 3.37 × 10⁶ M⁻¹s⁻¹) [1]. This kinetic profile reflects the conformational dynamics of the Trp207 region in the SPSB2 binding pocket and has been confirmed by ¹⁹F NMR chemical shift experiments [1]. The affinity of CP2 remains within the low nanomolar range and is comparable to the 13-residue linear iNOS N-terminal peptide (KD ≈ 13 nM) [1].

SPR Binding Kinetics
Head-to-head
KD = 21 nM; kon = 2.63 × 10⁶ M⁻¹s⁻¹; koff = 0.043 s⁻¹
Affinity ranking supports tool compound selection.
Weaker than CP0 (6 nM), tighter than CP1 (31 nM).
SPR binding kinetics SPSB2 affinity ranking Structure–activity relationship

SPSB2 Co-Crystal Structure

The crystal structure of human SPSB2 in complex with CP2 has been determined at 1.59 Å resolution (PDB ID: 6DN6), providing atomic-level detail of the binding interaction [1]. This structure reveals that CP2 binds the iNOS-binding site on the SPRY domain of SPSB2 with the DINNN motif occupying the canonical binding groove, while the Trp residue forms an additional hydrogen bond between its indole NH and the side chain amide of the second Asn of the peptide [2]. This structural information was directly leveraged to design the next-generation inhibitor CP3, which incorporates conformational constraints that reduce macrocycle ring size and eliminate non-binding residues, achieving an improved KD of 7 nM [1]. The CP2–SPSB2 structure thus serves as a validated template for structure-guided optimization.

Co-Crystal Structure
Reported
PDB 6DN6, 1.59 Å resolution, human SPSB2-CP2 complex.
Structure-based design enabled by co-crystal.
Only redox-stable inhibitor with human SPSB2 structure.
X-ray crystallography Structure-based drug design Protein–peptide complex

Macrophage Lysate Target Engagement

CP2 at a concentration of 10 μM effectively competes with endogenous, full-length iNOS for binding to the GST-tagged SPRY domain of SPSB2 in lysates from LPS/IFN-γ-stimulated murine bone marrow-derived macrophages (BMDMs), as demonstrated by GST affinity purification and anti-iNOS Western blotting [1]. In the same assay, the cystathionine analog CP1 shows slightly stronger inhibition than CP2 at 10 μM, consistent with its higher binding affinity (KD 31 nM vs. 21 nM), while the oxidized form CP1ox retains detectable but reduced competitive activity [1]. This confirms that CP2 engages its intended target in a biologically relevant, competitive cellular context containing the full complement of endogenous proteins.

Macrophage Target Engagement
Head-to-head
CP2 (10 µM) displaces iNOS from SPSB2 in BMDM lysates; ranking: CP1 ≥ CP0 > CP2 > CP1ox.
Cellular target engagement context.
Validated in macrophage proteome; not an isolated assay artifact.
Cellular target engagement GST pull-down competition assay Macrophage iNOS regulation

Lactam Bridge Scaffold Differentiation

CP2 employs a head-to-tail lactam bridge (cyclo{WDINNN-βAla}) that is chemically distinct from both the disulfide bridge of CP0 (Ac-c[CVDINNNC]-NH₂) and the cystathionine (thioether) bridge of CP1 [1]. The lactam linkage is fully stable under both reducing and oxidizing conditions, as demonstrated in the redox stability assays described above. This scaffold design was selected through computational modeling: a Trp residue was chosen at position 1 of the cyclic peptide because it forms an additional intramolecular hydrogen bond between the Trp indole NH and the side-chain amide of the second Asn, contributing to conformational preorganization [1]. The lactam-bridged architecture facilitates solid-phase peptide synthesis (SPPS) using standard Fmoc chemistry and enables straightforward incorporation of modifications (e.g., fluorophores, biotin, PEG) without the risk of disulfide scrambling or thioether oxidation that complicates derivatization of CP0 and CP1 [1].

Lactam Bridge Scaffold
Class-level
Lactam bridge (cyclo{WDINNN-βAla}), redox-stable, SPPS-compatible.
Scaffold supports bioconjugation without redox degradation.
Tolerates diverse reaction conditions vs. disulfide/thioether bridges.
Peptide cyclization chemistry Lactam bridge Synthetic tractability

CP2 Application Scenarios


Macrophage NO Augmentation in Infection Models

CP2 is the SPSB2–iNOS inhibitor of choice for experiments requiring sustained iNOS stabilization in the reducing cytoplasmic environment of macrophages. Unlike the disulfide-bridged CP0, which is quantitatively reduced and inactivated within minutes under intracellular conditions, CP2 retains full cyclic integrity in the presence of 5 mM TCEP at 37°C [1]. Its oxidative stability ensures maintained target engagement even during phagocyte respiratory bursts where H₂O₂ concentrations reach ~10 mM—conditions that oxidize >50% of the cystathionine analog CP1 within 5 hours [1]. CP2 at 10 μM has been validated to displace full-length endogenous iNOS from SPSB2 in BMDM lysates [1], and its delivered form (via cell-penetrating peptide conjugation) has been shown to enhance NO production in RAW 264.7 and iBMDM macrophages [2].

Structure-Guided Inhibitor Optimization

CP2 provides the only experimentally determined high-resolution crystal structure of a redox-stable inhibitor bound to human SPSB2 (PDB 6DN6, 1.59 Å) [3]. This structure was instrumental in the rational design of CP3, a next-generation inhibitor achieving an improved KD of 7 nM through macrocycle ring-size reduction and introduction of conformational constraints [3]. Research groups engaged in structure-based optimization of SPSB-targeting peptides should procure CP2 as the structural biology reference compound, as its atomic-level binding mode reveals key intermolecular hydrogen bonds (including the Trp indole NH–Asn side-chain interaction) that inform residue substitution strategies [1].

Bioconjugate & Delivery Vector Development

CP2's chemically robust lactam bridge scaffold supports diverse on-resin and post-synthesis modifications without the structural integrity risks associated with disulfide scrambling (CP0) or thioether oxidation (CP1) [1]. Procurement of CP2 is recommended for programs developing fluorescently labeled probes (FITC, Cy5), biotinylated affinity reagents, PEGylated variants for enhanced serum half-life, or cell-penetrating peptide conjugates for cytoplasmic delivery. Published work has demonstrated the feasibility of CPP-CP2 conjugate delivery to macrophages, resulting in enhanced NO production, validating this application path [2].

SPSB2 Target Validation & iNOS Regulation

CP2 serves as a well-characterized chemical probe for dissecting the SPSB2-dependent regulation of iNOS in cellular systems. Its defined binding kinetics (KD = 21 nM; kon = 2.63 × 10⁶ M⁻¹s⁻¹; koff = 0.043 s⁻¹) enable quantitative interpretation of target occupancy in dose-response and time-course experiments [1]. Its validated target engagement in macrophage lysates and its ¹⁹F NMR-confirmed binding pose at the iNOS site of SPSB2 [1] provide the mechanistic confidence required for publication-quality target validation studies. The availability of a solved co-crystal structure [3] further supports the rational design of loss-of-binding control mutants for rigorous genotype–phenotype correlation experiments.

Application
Selection Property
Validation Focus
Macrophage iNOS stabilization studies
Redox-stable lactam-bridged inhibitor
Intracellular target engagement and NO output
Structure-guided inhibitor optimization
High-resolution co-crystal structure availability
Structure-based design of modified peptides
Bioconjugate & delivery vector development
Chemically tractable lactam scaffold
Conjugation compatibility without structural degradation
SPSB2 target validation & iNOS regulation
Defined binding kinetics and target engagement data
Quantitative occupancy and mechanistic interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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